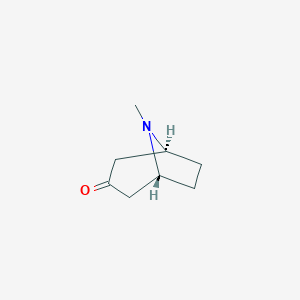
Quinupramine
Descripción general
Descripción
La quinupramína es un antidepresivo tricíclico que se utiliza principalmente en Europa para el tratamiento de la depresión. Es conocida por sus propiedades farmacológicas, que incluyen un fuerte antagonismo de los receptores muscarínicos de acetilcolina y los receptores de histamina H1, un antagonismo moderado de los receptores 5-HT2 y una débil inhibición de la recaptación de serotonina y noradrenalina .
Aplicaciones Científicas De Investigación
La quinupramína ha sido ampliamente estudiada por sus propiedades antidepresivas. Se utiliza en la investigación para comprender los mecanismos de la depresión y desarrollar nuevos agentes terapéuticos. Además, su perfil de unión a receptores la convierte en una herramienta valiosa en estudios farmacológicos para explorar las interacciones con varios sistemas de neurotransmisores .
Mecanismo De Acción
La quinupramína ejerce sus efectos principalmente a través del antagonismo de los receptores muscarínicos de acetilcolina y los receptores de histamina H1. También antagoniza moderadamente los receptores 5-HT2 e inhibe débilmente la recaptación de serotonina y noradrenalina. Estas acciones dan como resultado un aumento de los niveles de estos neurotransmisores en la hendidura sináptica, lo que contribuye a sus efectos antidepresivos .
Compuestos Similares:
Imipramina: Otro antidepresivo tricíclico con un mecanismo de acción similar pero un perfil de unión a receptores diferente.
Desipramina: Conocida por su fuerte inhibición de la recaptación de noradrenalina.
Demexiptiline: Similar en estructura y función, pero con propiedades farmacocinéticas distintas.
Singularidad de la Quinupramína: La quinupramína es única en su combinación de fuertes propiedades anticolinérgicas y antihistamínicas, antagonismo moderado de los receptores 5-HT2 y débil inhibición de la recaptación de serotonina y noradrenalina. Este perfil la hace particularmente efectiva en ciertos tipos de depresión donde la estimulación es beneficiosa .
Análisis Bioquímico
Biochemical Properties
Quinupramine interacts with a variety of biomolecules, including muscarinic acetylcholine receptors, histamine H1 receptors, and 5-HT2 receptors . It has a high affinity for muscarinic cholinergic and histamine H1 receptor binding sites in rat brain . These interactions play a crucial role in its biochemical reactions .
Cellular Effects
This compound influences cell function by interacting with various receptors. It acts as a strong muscarinic acetylcholine receptor antagonist and H1 receptor antagonist, which can influence cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It acts as a moderate 5-HT2 receptor antagonist and a weak serotonin and norepinephrine reuptake inhibitor .
Temporal Effects in Laboratory Settings
It is known that this compound has a half-life of approximately 33 hours , indicating its stability in the body.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not fully documented. It is known that this compound has a high affinity for certain receptors in rat brains , suggesting that it may have significant effects at certain dosages.
Metabolic Pathways
This compound is involved in various metabolic pathways due to its interactions with different receptors. The specific enzymes or cofactors it interacts with are not fully documented .
Transport and Distribution
Given its interactions with various receptors, it is likely that it is transported and distributed in a manner similar to other tricyclic antidepressants .
Subcellular Localization
The subcellular localization of this compound is not fully documented. Given its interactions with various receptors, it is likely that it is localized in a manner similar to other tricyclic antidepressants .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de la quinupramína implica la reacción de 11-quinuclidin-3-il-5,6-dihidrobenzobbenzazepina con varios reactivos bajo condiciones controladas. La ruta de síntesis exacta y las condiciones de reacción son de propiedad exclusiva y no se publican ampliamente en la literatura abierta.
Métodos de Producción Industrial: La producción industrial de la quinupramína normalmente implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación, la cristalización y el control de calidad para cumplir con los estándares farmacéuticos.
Tipos de Reacciones:
Oxidación: La quinupramína puede sufrir reacciones de oxidación, particularmente en los átomos de nitrógeno de su estructura.
Reducción: Las reacciones de reducción pueden ocurrir, especialmente en presencia de agentes reductores.
Sustitución: La quinupramína puede participar en reacciones de sustitución, donde los grupos funcionales de la molécula son reemplazados por otros grupos.
Reactivos y Condiciones Comunes:
Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes Reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de Sustitución: Halógenos, agentes alquilantes.
Productos Principales: Los productos principales que se forman a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir N-óxidos, mientras que la reducción puede producir aminas secundarias.
Comparación Con Compuestos Similares
Imipramine: Another tricyclic antidepressant with a similar mechanism of action but different receptor binding profile.
Desipramine: Known for its strong norepinephrine reuptake inhibition.
Demexiptiline: Similar in structure and function but with distinct pharmacokinetic properties.
Uniqueness of Quinupramine: this compound is unique in its combination of strong anticholinergic and antihistamine properties, moderate 5-HT2 receptor antagonism, and weak serotonin and norepinephrine reuptake inhibition. This profile makes it particularly effective in certain types of depression where stimulation is beneficial .
Propiedades
IUPAC Name |
11-(1-azabicyclo[2.2.2]octan-3-yl)-5,6-dihydrobenzo[b][1]benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2/c1-3-7-19-16(5-1)9-10-17-6-2-4-8-20(17)23(19)21-15-22-13-11-18(21)12-14-22/h1-8,18,21H,9-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBQCKFFSPGEDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)N3C4=CC=CC=C4CCC5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865608 | |
| Record name | Quinupramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31721-17-2 | |
| Record name | Quinupramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31721-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinupramine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031721172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinupramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13246 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Quinupramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinupramine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.149 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINUPRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29O61HFF4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one](/img/structure/B130404.png)




![2-[(Diphenylmethyl)thio]acetamide](/img/structure/B130414.png)


